4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride
Description
4-(Aminomethyl)-N-(propan-2-yl)aniline dihydrochloride is a substituted aniline derivative with a 4-aminomethyl group and an isopropyl substituent on the aniline nitrogen. Its molecular formula is C₁₀H₁₆N₂·2HCl (monoisotopic mass: 237.05 g/mol), and it exists as a dihydrochloride salt, enhancing its aqueous solubility and stability . The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors for cancer therapy . Its structural features, including the electron-donating aminomethyl group and bulky isopropyl substituent, influence its reactivity and steric properties.
Properties
Molecular Formula |
C10H18Cl2N2 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
4-(aminomethyl)-N-propan-2-ylaniline;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(2)12-10-5-3-9(7-11)4-6-10;;/h3-6,8,12H,7,11H2,1-2H3;2*1H |
InChI Key |
CYQGSGXCWFWQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride typically involves multiple steps. One common method includes the reaction of aniline with formaldehyde and isopropylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-(propan-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, while the propan-2-yl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
| Feature | Target Compound | 4-((Dimethylamino)methyl)aniline | 4-Chloro-N-(2-pyridyl)aniline |
|---|---|---|---|
| Amino Group | Primary (-CH₂NH₂) | Tertiary (-N(CH₃)₂) | Pyridyl (-C₅H₄N) |
| Substituent | Isopropyl (-CH(CH₃)₂) | None | Chlorine (-Cl) |
| Key Application | Kinase inhibitor intermediate | Organic synthesis | Coordination chemistry |
Biological Activity
4-(Aminomethyl)-N-(propan-2-yl)aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₈Cl₂N₂
- Molecular Weight : 253.19 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific kinases and enzymes involved in cellular signaling pathways, particularly those related to cancer and neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 18 | Disruption of mitochondrial function |
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inhibit apoptosis in neuronal cells has been documented.
Case Study: Neuroprotective Effects in SH-SY5Y Cells
A study evaluated the effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial integrity, suggesting a protective role against neurotoxicity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the aromatic ring have been explored to enhance its biological activity.
Table 2: Structure-Activity Relationship Analysis
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methyl | Para | Increased potency |
| Ethyl | Meta | Moderate potency |
| Fluoro | Ortho | Decreased activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
